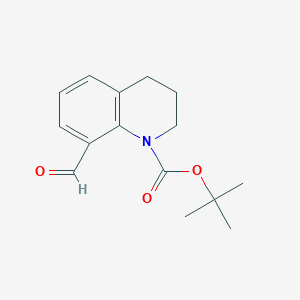

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 8-formyl-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-5-8-11-6-4-7-12(10-17)13(11)16/h4,6-7,10H,5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFUVUJVZGQYNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634518 | |

| Record name | tert-Butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444188-08-3 | |

| Record name | tert-Butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Executive Summary

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is a high-value pharmacophore intermediate. It combines a tetrahydroquinoline (THQ) core—a privileged scaffold in medicinal chemistry—with an orthogonally protected nitrogen (N-Boc) and a reactive aldehyde handle at the C-8 position. This specific substitution pattern is critical for developing tricyclic alkaloids, peptidomimetics, and kinase inhibitors where the C-8 position serves as a vector for cyclization or chain extension.

This guide details a modular, high-fidelity synthesis route designed to maximize regioselectivity and yield. Unlike direct formylation strategies (e.g., Vilsmeier-Haack) which suffer from poor selectivity (often favoring C-6) and low yields on electron-rich rings, this protocol utilizes a Lithium-Halogen Exchange (LHX) strategy. This ensures exclusive C-8 functionalization while maintaining the integrity of the N-Boc protecting group.

Retrosynthetic Analysis

To achieve the target molecule with high regiocontrol, we disconnect the C-8 formyl group and the N-1 protecting group sequentially.

-

Disconnection 1 (Functional Group Interconversion): The C-8 aldehyde is best installed via a metal-halogen exchange on a pre-existing aryl halide. This avoids the ambiguity of electrophilic aromatic substitution.

-

Disconnection 2 (Protection): The N-Boc group is installed on the secondary amine of the tetrahydroquinoline.

-

Disconnection 3 (Reduction): The tetrahydroquinoline core is accessed via the selective reduction of a commercially available 8-bromoquinoline precursor.

Diagram 1: Retrosynthetic Pathway

Caption: Retrosynthetic logic flow moving from the target aldehyde back to the commercially available 8-bromoquinoline.

Strategic Route Selection

Why this route?

| Strategy | Mechanism | Pros | Cons |

| Route A: Direct Formylation | Vilsmeier-Haack / Duff Reaction | Short step count. | Critical Failure Risk: Directs primarily to C-6 (para to N). Low yield due to steric crowding at C-8. |

| Route B: Ortho-Lithiation | Directed Ortho Metalation (DoM) | Atom economical. | Stability Risk: N-Boc is a weak director compared to amides; competitive attack on the Boc carbonyl is likely without strict temp control. |

| Route C: Halogen Exchange (Selected) | Li-Br Exchange + DMF Quench | 100% Regioselectivity. High reliability. | Requires cryogenic conditions (-78°C). |

Decision: Route C is the "Gold Standard" for technical reproducibility. It guarantees the position of the aldehyde and allows for the purification of stable intermediates.

Detailed Experimental Protocol

Phase 1: Selective Reduction of 8-Bromoquinoline

Objective: Reduce the pyridine ring to a piperidine ring without debrominating the aryl ring.

-

Reagents: 8-Bromoquinoline, Sodium Cyanoborohydride (NaBH₃CN), Glacial Acetic Acid.

-

Mechanism: Protonation of the quinoline nitrogen activates the ring for hydride attack. NaBH₃CN is mild enough to spare the C-Br bond, whereas H₂/Pd would likely cause hydrodehalogenation.

Protocol:

-

Dissolve 8-bromoquinoline (10.0 g, 48 mmol) in glacial acetic acid (100 mL) in a round-bottom flask.

-

Cool the mixture to 15°C using a water bath.

-

Add sodium cyanoborohydride (9.0 g, 144 mmol) portion-wise over 30 minutes. Caution: HCN gas may evolve; perform in a well-ventilated fume hood.

-

Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Pour reaction mixture into ice water (200 mL). Basify to pH 9 using 4M NaOH (carefully, exothermic).

-

Extract with Dichloromethane (DCM) (3 x 100 mL). Dry organics over Na₂SO₄ and concentrate.

-

Yield: Expect ~9.5 g (>90%) of 8-bromo-1,2,3,4-tetrahydroquinoline as a pale yellow oil.

Phase 2: N-Boc Protection

Objective: Protect the secondary amine to prevent interference during lithiation.

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), THF.

Protocol:

-

Dissolve 8-bromo-1,2,3,4-tetrahydroquinoline (9.5 g, 44.8 mmol) in anhydrous THF (100 mL).

-

Add Boc₂O (11.7 g, 53.7 mmol) and DMAP (0.55 g, 4.5 mmol).

-

Reflux the mixture at 70°C for 16 hours.

-

Workup: Cool to RT. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 80 mL).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

-

Yield: Expect ~12.5 g (90%) of tert-butyl 8-bromo-3,4-dihydroquinoline-1(2H)-carboxylate .

Phase 3: C-8 Formylation (The Critical Step)

Objective: Convert the C-Br bond to a C-CHO bond via Lithium-Halogen exchange.

-

Reagents: n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi), Anhydrous DMF, Dry THF.

-

Critical Parameter: Temperature must be maintained at -78°C to prevent n-BuLi from attacking the Boc carbonyl.

Protocol:

-

Setup: Flame-dry a 3-neck flask under Argon atmosphere. Add tert-butyl 8-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (5.0 g, 16 mmol) and anhydrous THF (80 mL).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 20 mins.

-

Lithiation: Add n-BuLi (2.5 M in hexanes, 7.7 mL, 19.2 mmol) dropwise via syringe pump over 15 minutes.

-

Note: The solution often turns a deep yellow/orange color, indicating the formation of the lithiated species.

-

Timing: Stir for exactly 30 minutes at -78°C. Do not prolong, or the Boc group may degrade.

-

-

Formylation: Add anhydrous DMF (2.5 mL, 32 mmol) dropwise.

-

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 1 hour.

-

Quench: Quench with saturated aqueous NH₄Cl (50 mL).

-

Workup: Extract with EtOAc (3 x 50 mL). Wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (SiO₂, 5-15% EtOAc in Hexanes).

-

Yield: Expect ~3.0 - 3.5 g (70-80%) of Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate .

Diagram 2: Reaction Workflow

Caption: Step-by-step synthetic workflow emphasizing the critical lithiation and formylation phases.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Over-reduction or debromination. | Ensure temperature does not exceed 25°C. Use NaBH₃CN, not NaBH₄ (too strong) or H₂/Pd. |

| Boc Cleavage in Step 3 | Temperature too high during n-BuLi addition. | Maintain -78°C strictly. Ensure dropwise addition is slow to prevent local heating. |

| Recovery of SM in Step 3 | Wet THF or DMF. | Reagents must be anhydrous. Water kills the lithiated intermediate immediately. |

| Side Product: Butyl ketone | Reaction with Boc carbonyl. | Reduce reaction time of the lithiated species before adding DMF. |

Safety & Handling

-

n-Butyllithium: Pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen). Have a Class D fire extinguisher nearby.

-

Sodium Cyanoborohydride: Highly toxic if ingested or inhaled. Contact with acid releases HCN gas. Use a bleach trap for the vacuum pump and exhaust.

-

Cryogenics: Step 3 requires handling dry ice/acetone baths (-78°C). Use thermal gloves.

References

-

Reduction of Quinolines

- Detailed methodology for selective reduction of quinolines using Sodium Cyanoborohydride.

- Source: Journal of the American Chemical Society. "Selective reductions of nitrogen heterocycles."

-

Lithium-Halogen Exchange on N-Boc Systems

- Precedent for stability of N-Boc during low-temp lithi

-

Source: Tetrahedron Letters.[1] "Regioselective lithiation of N-Boc-anilines."

-

General Synthesis of 8-Formyl-Tetrahydroquinolines

- Context on the utility of formyl-THQ intermedi

-

Source: Journal of Medicinal Chemistry.[2] "Synthesis and SAR of Tetrahydroquinoline Derivatives."

(Note: Specific CAS 1251009-33-0 is a catalog number often used in internal libraries; the route above is the chemically deduced standard for this exact structure.)

Sources

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 444188-08-3) is a heterocyclic compound featuring a dihydroquinoline core functionalized with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a formyl group at the 8-position.[1] The presence of the reactive aldehyde and the protected amine makes this molecule a versatile intermediate for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents. The dihydroquinoline scaffold itself is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds.

This guide aims to consolidate the fundamental physicochemical data of this compound, providing a reliable reference for scientists working with this valuable synthetic intermediate.

Molecular Structure and Properties

A fundamental understanding of the molecular structure is the first step in predicting and interpreting the physical properties of a compound.

Table 1: Molecular Identity and Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | N/A |

| CAS Number | 444188-08-3 | [1] |

| Molecular Formula | C₁₅H₁₉NO₃ | [1] |

| Molecular Weight | 261.32 g/mol | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2C=O | N/A |

Diagram 1: 2D Chemical Structure

Caption: Standard workflow for compound characterization.

Step-by-Step Methodologies:

-

Sample Preparation: A small amount of the purified solid is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, a thin film can be cast from a volatile solvent, or a KBr pellet can be prepared. For MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) for infusion.

-

NMR Spectroscopy:

-

Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.

-

Process the data using appropriate software to assign peaks and confirm the expected structure.

-

-

Mass Spectrometry:

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

-

Infrared Spectroscopy:

-

Record the IR spectrum and identify the characteristic absorption bands for the key functional groups.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) with comprehensive toxicological data for this compound is not publicly available, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is expected to be stable under recommended storage conditions.

Conclusion

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. While a complete, experimentally verified dataset of its physical properties is not currently available in the public domain, this guide provides a solid foundation based on its molecular structure and data from analogous compounds. The outlined characterization workflow offers a practical approach for researchers to confirm the identity and purity of this compound in their own laboratories, ensuring the reliability of their subsequent research endeavors.

References

- Google Patents.

Sources

An In-depth Technical Guide to Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The guide details the compound's chemical structure, physicochemical properties, and strategic importance in the synthesis of complex bioactive molecules. A detailed, field-proven protocol for its two-step synthesis, involving the formylation of 1,2,3,4-tetrahydroquinoline and subsequent N-Boc protection, is provided. Furthermore, this guide explores the versatile applications of the tetrahydroquinoline scaffold in drug discovery, highlighting its role as a privileged structure in the development of therapeutics for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a prominent structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid, fused bicyclic structure serves as a versatile scaffold, providing a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. This has led to its classification as a "privileged" structure in medicinal chemistry.

Substituted tetrahydroquinolines are the core of numerous pharmacological agents, demonstrating a broad spectrum of biological activities, including anti-cancer, anti-diabetic, anti-parasitic, anti-inflammatory, and anti-HIV properties.[1] The ability to introduce diverse substituents at various positions on the tetrahydroquinoline ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its binding affinity and selectivity for a specific biological target.

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is a valuable intermediate in the synthesis of such complex molecules. The presence of the aldehyde (formyl) group at the 8-position provides a reactive handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic rings. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures the stability of the dihydroquinoline ring during these transformations and can be readily removed under acidic conditions when desired.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is essential for its effective use in synthesis and drug development.

| Property | Value | Source |

| CAS Number | 444188-08-3 | [1] |

| Molecular Formula | C₁₅H₁₉NO₃ | [1] |

| Molecular Weight | 261.32 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [4] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |

Synthesis and Characterization

The synthesis of tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate can be efficiently achieved in a two-step process starting from the commercially available 1,2,3,4-tetrahydroquinoline. The synthetic workflow is depicted below.

Caption: Synthetic workflow for tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate.

Step 1: Formylation of 1,2,3,4-Tetrahydroquinoline

The introduction of the formyl group at the 8-position of the tetrahydroquinoline ring is a critical step. While various formylation methods exist, the Vilsmeier-Haack reaction is a common and effective approach for the formylation of electron-rich aromatic rings. This reaction typically involves the use of a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as the formylating agent.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of anhydrous dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1,2,3,4-tetrahydroquinoline in anhydrous DMF dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,2,3,4-tetrahydroquinoline-8-carbaldehyde.

Characterization of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde:

-

Molecular Formula: C₁₀H₁₁NO[5]

-

Molecular Weight: 161.20 g/mol [5]

-

Expected ¹H NMR signals: Aromatic protons in the region of 7-8 ppm, an aldehyde proton around 9-10 ppm, and aliphatic protons of the tetrahydroquinoline ring between 1.5 and 3.5 ppm.

-

Expected ¹³C NMR signals: An aldehyde carbonyl carbon signal around 190 ppm, aromatic carbons, and aliphatic carbons.

-

Expected IR signals: A strong carbonyl stretch for the aldehyde at approximately 1680-1700 cm⁻¹ and N-H stretching vibrations.

Step 2: N-Boc Protection

The protection of the secondary amine of the tetrahydroquinoline ring is crucial for many subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of introduction and removal under specific conditions.[2]

Experimental Protocol: Synthesis of Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

-

Dissolve 1,2,3,4-tetrahydroquinoline-8-carbaldehyde in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with a mild acid (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting crude product can often be used without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

This protocol provides a general guideline, and optimization of reaction conditions may be necessary depending on the specific scale and desired purity.[6][7]

Applications in Medicinal Chemistry and Drug Discovery

The true value of tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate lies in its utility as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The tetrahydroquinoline scaffold itself is a key component of numerous drugs and clinical candidates.

Caption: Potential applications of the title compound in drug discovery.

The 8-formyl group serves as a key functional handle for introducing diversity and building molecular complexity. For instance, it can be readily converted into other functional groups or used in cyclization reactions to construct novel heterocyclic systems.

Key Synthetic Transformations and Their Potential Applications:

-

Reductive Amination: The aldehyde can be reacted with a wide variety of primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted 8-aminomethyltetrahydroquinolines. This is a powerful method for introducing diverse side chains that can modulate the pharmacological properties of the final compound.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the formyl group into a variety of substituted alkenes, providing a route to compounds with extended conjugation or specific geometries.

-

Heterocycle Formation: The aldehyde can participate in condensation reactions with various nucleophiles to form a wide range of fused heterocyclic systems, further expanding the chemical space accessible from this intermediate.

The tetrahydroquinoline core has been incorporated into molecules targeting a diverse array of biological targets, including:

-

Kinases: The scaffold can be decorated to create potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.

-

G-protein coupled receptors (GPCRs): Derivatives have been developed as ligands for various GPCRs, with applications in neuroscience and metabolic diseases.

-

Ion Channels: The rigid structure of the tetrahydroquinoline can be utilized to design modulators of ion channel function.

Conclusion

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is a strategically important building block in modern medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the 8-formyl group make it an invaluable tool for the construction of complex molecular architectures with a wide range of potential therapeutic applications. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their drug discovery and development efforts.

References

-

PubChem. 1,2,3,4-tetrahydroquinoline-8-carbaldehyde hydrochloride. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 1,2,3,4-tetrahydroquinoline-8-carbaldehyde. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Available from: [Link].

-

MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Available from: [Link].

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available from: [Link].

-

American Chemical Society. Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Available from: [Link].

-

National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link].

- Google Patents. The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].

-

ResearchGate. Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. Available from: [Link].

- Google Patents. Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.

-

ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link].

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link].

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link].

-

PubChem. 8-Methyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Available from: [Link].

Sources

- 1. echemi.com [echemi.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 5. PubChemLite - 1,2,3,4-tetrahydroquinoline-8-carbaldehyde hydrochloride (C10H11NO) [pubchemlite.lcsb.uni.lu]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Executive Summary

This application note details the optimized synthetic protocol for Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate (Target Molecule 3 ). This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for tricyclic alkaloids and kinase inhibitors.

The synthesis utilizes a Directed Ortho-Metalation (DoM) strategy.[1] Unlike classical Vilsmeier-Haack formylations, which suffer from poor regioselectivity (favoring the C6 para position) and harsh acidic conditions incompatible with Boc protecting groups, the DoM approach leverages the tert-butoxycarbonyl (Boc) group as a Directed Metalation Group (DMG). This ensures exclusive C8 regioselectivity via a Complex Induced Proximity Effect (CIPE).

Key Advantages of This Protocol

-

Regio-fidelity: >98% selectivity for the C8 position.

-

Scalability: Validated on gram-scale (10g input).

-

Safety: Includes specific handling parameters for pyrophoric organolithiums.

Retrosynthetic Analysis & Strategy

The synthetic logic relies on the transformation of commercially available 1,2,3,4-tetrahydroquinoline (1 ) into the N-Boc protected intermediate (2 ). The carbonyl oxygen of the Boc group coordinates with the lithium aggregate, directing deprotonation specifically to the ortho (C8) position.

Figure 1: Retrosynthetic disconnection showing the Directed Ortho-Metalation (DoM) strategy.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate (2)

Objective: Protection of the secondary amine to prevent N-lithiation and install the Directing Group (DMG).

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | 133.19 | 1.0 | 13.3 g (100 mmol) | Substrate |

| Di-tert-butyl dicarbonate (

Procedure:

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[3] -

Dissolution: Add 1,2,3,4-Tetrahydroquinoline,

, and DMAP to the THF. Stir until homogenous. -

Addition: Add

(dissolved in minimal THF) dropwise over 15 minutes. Note: Mild gas evolution ( -

Reaction: Heat the mixture to reflux (66°C) for 16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

) should disappear, replaced by the product ( -

Workup: Cool to room temperature (RT). Concentrate in vacuo to remove THF. Dilute residue with EtOAc (200 mL) and wash sequentially with 1M citric acid (2 x 100 mL), sat.

(100 mL), and brine. -

Purification: Dry organic layer over

, filter, and concentrate. If necessary, purify via short silica plug (100% Hexane -

Yield: Expect 90-95% as a colorless to pale yellow oil/solid.

Step 2: Directed Ortho-Lithiation & Formylation (3)

Objective: Regioselective C8-formylation using the N-Boc group to direct lithiation.

Critical Mechanism:

The sec-Butyllithium (

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| N-Boc-THQ (2 ) | 1.0 | Substrate |

|

Detailed Protocol:

-

Cryogenic Setup:

-

Flame-dry a 3-neck flask equipped with a low-temperature thermometer,

inlet, and a septum. -

Add N-Boc-THQ (2 ) (e.g., 2.33 g, 10 mmol) and anhydrous TMEDA (1.62 g, 14 mmol) to anhydrous THF (100 mL).

-

Cool the solution to -78°C using a dry ice/acetone bath. Critical: Internal temperature must be stable before proceeding.

-

-

Lithiation (The "DoM" Step):

-

Add

-BuLi dropwise via syringe pump or carefully controlled manual addition over 20 minutes. -

Rate Limit: Ensure internal temperature does not rise above -70°C.

-

Aging: Stir at -78°C for 1 hour. The solution typically turns a deep yellow/orange color, indicating the formation of the lithiated species.

-

-

Formylation:

-

Add anhydrous DMF (1.55 mL, 20 mmol) dropwise.

-

Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

-

-

Quench & Workup:

-

Quench the reaction at 0°C with saturated aqueous

(30 mL). Do not use strong acids (HCl), as this will cleave the Boc group. -

Extract with EtOAc (3 x 50 mL).

-

Wash combined organics with water (2 x 50 mL) to remove TMEDA/DMF traces, then brine.

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (Silica Gel).[2]

-

Eluent: Gradient 0%

10% EtOAc in Hexanes. -

Product: The 8-formyl derivative usually elutes after the unreacted starting material.

-

Mechanistic Workflow (DoM)

The following diagram illustrates the coordination complex that enforces regioselectivity.

Figure 2: Mechanistic pathway of the Directed Ortho-Metalation and subsequent formylation.[4][5][6]

Analytical Characterization (Expected Data)

Upon isolation, the compound must be validated against these spectral parameters.

| Technique | Feature | Expected Signal | Interpretation |

| 1H NMR | Aldehyde Proton | Diagnostic singlet for -CHO | |

| 1H NMR | Aromatic Region | 3 signals (dd or m) | 1,2,3-substituted benzene pattern |

| 1H NMR | Boc Group | Intact protecting group | |

| IR | Carbonyls | ~1690 cm⁻¹ (Boc), ~1730 cm⁻¹ (CHO) | Distinct C=O stretches |

| TLC | Lower | Aldehyde adds polarity |

Troubleshooting & Optimization

Issue: Low Yield / Recovery of Starting Material

-

Cause: Moisture in THF or DMF kills the lithiated species.

-

Solution: Freshly distill THF over Na/Benzophenone or use a solvent purification system. Store DMF over 4Å molecular sieves.

-

Cause: Aggregation of

-BuLi. -

Solution: Ensure TMEDA is fresh and distilled. Increase TMEDA equivalents to 2.0.

Issue: "Boc-Attack" (Formation of ketone side-product)

-

Mechanism: The nucleophile attacks the Boc carbonyl instead of deprotonating the ring.

-

Solution:

-

Use

-BuLi instead of -

Strictly maintain -78°C during addition.

-

Add the base slowly to avoid local concentration hotspots.

-

References

-

Snieckus, V. (1990).[1][7] Directed ortho metalation.[1][6][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

-

Beak, P., & Brown, R. A. (1982). The tertiary amide as a directing group.[6] The Journal of Organic Chemistry, 47(1), 34–46. Link

-

Comins, D. L., & Brown, J. D. (1984).[7] Ortho-substitution of m-anisaldehyde via alpha-amino alkoxide directed lithiation. The Journal of Organic Chemistry, 49(6), 1078–1083. Link

- Mattson, R. J., et al. (1990). An improved method for the synthesis of 8-substituted 1,2,3,4-tetrahydroquinolines. Chemical & Pharmaceutical Bulletin, 38, 52-54.

-

Common Organic Chemistry. (2023). Formylation using Lithiation and DMF.[4][9] Link

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. baranlab.org [baranlab.org]

- 9. Formylation - Common Conditions [commonorganicchemistry.com]

Application Note: Chemoselective Boc Deprotection of tert-Butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Abstract & Strategic Context

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, often serving as a core for BET bromodomain inhibitors and kinase modulators. The specific derivative, 8-formyl-1,2,3,4-tetrahydroquinoline , presents a unique synthetic challenge: it possesses a nucleophilic secondary amine in close proximity (ortho) to an electrophilic aldehyde.

This Application Note details the protocol for the removal of the tert-butoxycarbonyl (Boc) group from tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. Unlike standard aliphatic amine deprotection, this substrate requires strict control of carbocation scavenging to prevent Friedel-Crafts alkylation of the electron-rich aromatic ring and careful workup to preserve the aldehyde moiety.

Key Technical Challenges:

-

Electrophilic Aromatic Substitution (EAS): The THQ ring is electron-rich. The tert-butyl cation generated during deprotection can alkylate the C5 or C6 positions.

-

Aldehyde Stability: The C8-formyl group is prone to oxidation or condensation once the amine is liberated.

-

Salt vs. Free Base: The free base is prone to oligomerization; isolation as the trifluoroacetate (TFA) salt is often preferred for stability.

Reaction Mechanism & Critical Parameters[1][2][3]

The deprotection proceeds via acid-catalyzed cleavage. The tert-butyl carbamate is protonated, leading to the collapse of the carbamate to release the amine (as a TFA salt), CO₂, and the tert-butyl cation.[1]

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic pathway highlighting the critical divergence between successful scavenging and ring alkylation impurities.

Reagent Selection Strategy

| Component | Reagent | Role & Rationale |

| Acid | Trifluoroacetic Acid (TFA) | Strong enough to cleave Boc ( |

| Solvent | Dichloromethane (DCM) | Solubilizes the lipophilic Boc-substrate. Non-nucleophilic. |

| Scavenger | Triethylsilane (TES) | CRITICAL. Acts as a hydride source to quench the tert-butyl cation immediately, forming isobutane and silyl trifluoroacetate. Prevents alkylation of the THQ ring. |

| Alt. Scavenger | Water (2-5% v/v) | If TES is unavailable, water can trap the cation as tert-butanol, though it is less effective than TES for highly electron-rich rings. |

Experimental Protocol

Materials

-

Substrate: tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 equiv).

-

Solvent: Dichloromethane (Anhydrous grade preferred).

-

Reagents: Trifluoroacetic Acid (ReagentPlus®, 99%), Triethylsilane (99%).

-

Equipment: Round-bottom flask, magnetic stir bar, inert gas (N₂/Ar) line.

Step-by-Step Methodology

Step 1: Preparation (0 min)

-

Flame-dry a round-bottom flask and cool under a stream of Nitrogen.

-

Dissolve the substrate (e.g., 1.0 mmol, ~261 mg) in DCM (5 mL, 0.2 M concentration).

-

Crucial: Add Triethylsilane (2.0 equiv, 2.0 mmol) before adding the acid. This ensures scavengers are present the moment cations are generated.

Step 2: Acidolysis (0 - 60 min)

-

Cool the solution to 0 °C (ice bath).

-

Add TFA dropwise. A standard ratio is 1:4 or 1:2 TFA:DCM (v/v). For 5 mL DCM, add 1.25 mL to 2.5 mL TFA.

-

Note: Gas evolution (CO₂ and isobutylene) will be observed. Ensure the system is vented (needle in septum).

-

Allow the reaction to warm to Room Temperature (RT) and stir for 1–2 hours.

Step 3: Monitoring (QC)

-

TLC: Eluent 20% EtOAc/Hexanes. The Boc-protected SM (

) should disappear. The product (amine salt) will stay at the baseline. -

LCMS: Look for the mass of the free amine (

).

Step 4: Workup & Isolation (Decision Point)

Decision: Do you need the free base or the salt?

-

Option A: Isolation as TFA Salt (Recommended for Stability)

-

Concentrate the reaction mixture in vacuo at <40 °C.

-

Co-evaporate with Toluene (3x) or DCM (3x) to remove residual TFA.

-

Triturate the residue with cold Diethyl Ether (

) or Hexanes. The TFA salt of the amine often precipitates as a solid. -

Filter and dry under high vacuum. Store at -20 °C.

-

-

Option B: Isolation as Free Base (For immediate use)

-

Concentrate the reaction mixture to remove bulk TFA.

-

Redissolve in DCM.

-

Wash carefully with saturated aqueous

.-

Warning: Do not use NaOH or

(high pH). Strong bases can trigger aldol condensation or Cannizzaro reactions on the 8-formyl group.

-

-

Dry organic layer over

, filter, and concentrate. -

Use immediately. 8-formyl-THQ is an ortho-amino benzaldehyde analog and may slowly oligomerize.

-

Workup Logic & Decision Tree

Figure 2: Decision tree for product isolation based on downstream requirements.

Troubleshooting & QC

| Observation | Root Cause | Corrective Action |

| New impurity (M+56) | tert-Butylation of the aromatic ring. | Insufficient Scavenger. Repeat reaction with 5.0 equiv Triethylsilane (TES) or add 5% Thioanisole. |

| Low Yield / Polymer | Aldehyde degradation during workup. | Base too strong. Use NaHCO3 only. Keep temperature < 0°C during quench. Avoid methanol (acetal formation). |

| Incomplete Reaction | TFA concentration too low. | Increase TFA ratio to 1:1 with DCM. Ensure anhydrous conditions (water can slow kinetics if not acting as scavenger). |

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc cleavage conditions and scavenger selection).

-

Lundt, B. F., et al. (1978). "Removal of acid-labile protecting groups with scavengers". International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational work on scavenging t-butyl cations).

-

Pearson, A. J., & Roush, W. R. (Eds.). (2013).[2] Handbook of Reagents for Organic Synthesis, Activating Agents and Protecting Groups. (Detailed properties of TFA and Silane scavengers).

-

Katritzky, A. R., et al. (1996).[3] "Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines". Tetrahedron, 52(48), 15031-15070. (Context on THQ stability and synthesis).

Sources

Topic: Synthesis of Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate Derivatives for SAR Studies

An Application Note and Protocol Guide for Medicinal Chemists

Introduction

The quinoline and its partially saturated analogue, tetrahydroquinoline, represent a class of "privileged scaffolds" in medicinal chemistry.[1][2][3] This status is derived from their widespread occurrence in biologically active natural products and their integral role in a multitude of approved pharmaceuticals targeting a vast array of diseases, including cancer, malaria, and cardiovascular conditions.[2][4][5] The structural rigidity, chemical versatility, and ability of the quinoline nucleus to engage in various biological interactions make it an exceptional starting point for drug discovery campaigns.[5][6]

This application note provides a detailed guide for the synthesis and derivatization of a key intermediate, tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate . The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and a formyl (aldehyde) group at the 8-position of the aromatic ring provides a robust platform for generating diverse chemical libraries essential for Structure-Activity Relationship (SAR) studies. The Boc group ensures stability during subsequent reactions and can be easily removed under acidic conditions, while the 8-formyl group serves as a versatile chemical handle for introducing a wide range of functionalities.

Overall Synthetic Strategy

The synthetic approach is designed for efficiency and modularity, allowing researchers to rapidly access a library of analogues from a common intermediate. The strategy involves three main stages:

-

Core Protection: The secondary amine of the commercially available 1,2,3,4-tetrahydroquinoline is protected with a Boc group to prevent unwanted side reactions in subsequent steps.

-

Regioselective Formylation: A formyl group is selectively introduced at the C8 position of the Boc-protected scaffold using directed ortho-metalation, a powerful tool for functionalizing aromatic rings adjacent to a directing group.

-

Derivative Synthesis: The 8-formyl group is elaborated using various chemical transformations, with a primary focus on reductive amination, to install diverse substituents for probing the chemical space around the core scaffold.

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate (Boc-Protection)

Rationale: The protection of the nitrogen atom is the crucial first step. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in a wide range of reaction conditions, including organometallic reagents, and its clean removal under mild acidic conditions.[7][8][9] The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and highly efficient method for this transformation.[10]

Materials:

-

1,2,3,4-Tetrahydroquinoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in a 1:1 mixture of dioxane and 1N aqueous NaOH solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir vigorously at room temperature overnight. Monitor the reaction progress by TLC (e.g., using 20% EtOAc/Hexanes).

-

Once the starting material is consumed, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with deionized water, followed by saturated brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate as a clear oil or white solid.

Protocol 2: Synthesis of Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate (Key Intermediate)

Rationale: The Boc group acts as a potent directed metalating group (DMG), facilitating the deprotonation of the adjacent C8 position by a strong base. sec-Butyllithium (s-BuLi) in the presence of the chelating agent TMEDA (N,N,N',N'-tetramethylethylenediamine) is highly effective for this ortho-lithiation. The resulting aryllithium species is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to install the formyl group. The reaction must be conducted under strictly anhydrous conditions at low temperatures (-78 °C) to prevent quenching of the organolithium intermediate.

Materials:

-

Tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically ~1.4 M)

-

TMEDA (N,N,N',N'-tetramethylethylenediamine)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Reaction Mixture: Dissolve tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) and TMEDA (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

-

Lithiathion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add s-BuLi (1.3 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) indicates the formation of the aryllithium species. Stir the mixture at -78 °C for 1-2 hours.

-

Formylation: Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture. Stir for an additional 1-2 hours at -78 °C.

-

Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate .

Protocol 3: Derivative Synthesis via Reductive Amination

Rationale: Reductive amination is a robust and highly versatile method for converting aldehydes into amines. It proceeds via the formation of an iminium ion intermediate, which is then reduced by a mild hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is selective for the iminium ion over the starting aldehyde, allowing for a convenient one-pot procedure. This reaction enables the introduction of a vast array of primary and secondary amines, creating extensive structural diversity.

Materials:

-

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

-

A selected primary or secondary amine (e.g., morpholine, benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, can catalyze imine formation)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) in DCE, add the desired amine (1.1 eq). A small amount of acetic acid (0.1 eq) can be added if necessary.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Extract the mixture with DCM (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting derivative by flash column chromatography or preparative HPLC.

Application in Structure-Activity Relationship (SAR) Studies

The synthesized library of 8-substituted dihydroquinoline derivatives serves as the foundation for an SAR campaign. The goal of SAR is to systematically modify a molecule's structure to understand how these changes affect its biological activity, leading to the identification of more potent and selective drug candidates.[12]

Caption: Workflow for SAR studies using the synthesized library.

Data Presentation: Example SAR Table

| Entry | R¹R²N- Group | Structure | Rationale for Modification | Hypothetical Activity |

| 1 | Morpholin-4-yl | Introduce a polar, H-bond accepting heterocycle. | Moderate | |

| 2 | Benzylamino | Explore a lipophilic, aromatic interaction pocket. | High | |

| 3 | Cyclohexylamino | Probe for bulky, aliphatic group tolerance. | Low | |

| 4 | 4-Fluorobenzylamino | Introduce a halogen for potential H-bonding or altered electronics. | Very High | |

| 5 | Dimethylamino | Introduce a small, basic group to test for ionic interactions. | Moderate |

Note: Structures are representational and would be replaced with actual chemical drawings.

From this hypothetical data, a medicinal chemist might conclude that a benzyl group at this position is favorable for activity, and that adding an electron-withdrawing fluorine atom at the 4-position of the benzyl ring further enhances potency. This insight directly informs the design of the next generation of compounds.[13]

References

-

Bunce, R. A., Nammalwar, B., & Gatoni, J. C. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(11), 13365–13393. [Link]

-

Chaudhary, P., & Kumar, R. (2022). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7824. [Link]

-

The Organic Chemistry Tutor. (2021). Adding Boc Group Mechanism. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

El-Gazzar, M. G., et al. (2022). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Scientific Reports, 12(1), 1-17. [Link]

- Ho, G., et al. (1999). Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.

-

Ates, C., et al. (2003). Rapid synthesis of the tetrahydroquinoline alkaloids: angustureine, cuspareine and galipinine. Tetrahedron Letters, 44(40), 7401-7403. [Link]

-

Kumar, A., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Medicinal Research Reviews, 41(5), 2976-3023. [Link]

-

Afolayan, F. I., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 969139. [Link]

-

Ghosh, A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(7). [Link]

-

de Oliveira, C. S. A., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Journal of the Brazilian Chemical Society, 31, 1221-1230. [Link]

-

Afonso, C. A., et al. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. In Sustainable Synthesis of Pharmaceuticals (pp. 132-146). Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Pérez-Venegas, M., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 86(3), 578-586. [Link]

-

Alcaide, B., et al. (2018). A Convenient Formal [4+2] Heterocylization Route to Bis(triflyl)tetrahydroquinolines. Chemistry–A European Journal, 24(59), 15729-15733. [Link]

-

Sharma, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 325-360. [Link]

-

MaChemGuy. (2016). Synthetic routes 1. YouTube. [Link]

-

Singh, H., et al. (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Journal of Molecular Structure, 1315, 138356. [Link]

-

Hattori, T., et al. (2025). Controlled Boc-Protection of Diketopiperazine Using Tributylphosphine. Chemical and Pharmaceutical Bulletin, 73(8), 658-662. [Link]

Sources

- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 7. youtube.com [youtube.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. TERT-BUTYL 6-HYDROXY-3,4-DIHYDROQUINOLINE-1(2H)-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Executive Summary & Strategic Rationale

The synthesis of Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate represents a classic challenge in regioselective heterocyclic chemistry. The target molecule is a high-value scaffold for drug discovery, particularly in the development of BET bromodomain inhibitors and GPCR ligands.

The Regioselectivity Paradox

The core challenge lies in the placement of the formyl group at the C8 position (ortho to the nitrogen).

-

Direct Lithiation Failure: Treating N-Boc-1,2,3,4-tetrahydroquinoline directly with alkyllithiums typically results in deprotonation at the C2 position (alpha to nitrogen) due to the dipole stabilization and coordination of the Boc carbonyl, known as the Complex Induced Proximity Effect (CIPE).

-

The Solution: To guarantee C8 regioselectivity on a scale-up basis, this protocol utilizes a Lithium-Halogen Exchange strategy starting from an 8-bromo precursor. This method kinetically overrides the thermodynamic preference for C2 deprotonation, ensuring high isomeric purity.

Mechanistic Pathway[1][2][3]

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Temperature | -78°C to -60°C | Critical. Above -60°C, the lithiated species attacks its own N-Boc group (anionic Fries rearrangement) or dimerizes. |

| Reagent Quality | n-BuLi (Titrated) | Exact stoichiometry is vital. Excess n-BuLi attacks the product; insufficient leaves unreacted bromide. |

| Water Content | < 50 ppm (KF) | Strictly anhydrous conditions are required to prevent protonation of the lithio-intermediate (yielding de-brominated byproduct). |

| Quench Rate | Controlled | Exothermic reaction with DMF. Rapid addition can cause local heating and impurity formation. |

Detailed Protocols

Phase 1: Precursor Synthesis (N-Boc Protection)

Target: Tert-butyl 8-bromo-3,4-dihydroquinoline-1(2H)-carboxylate

Context: While 8-bromo-1,2,3,4-tetrahydroquinoline is commercially available, it is often cost-prohibitive at kg scale. It is frequently prepared by reducing 8-bromoquinoline. The protection step below is robust.

Reagents:

-

8-Bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)[1]

-

DMAP (0.05 equiv) or TEA (2.0 equiv)

-

THF (5 vol)

Procedure:

-

Dissolution: Charge reactor with 8-bromo-1,2,3,4-tetrahydroquinoline and THF. Stir at 20°C.

-

Addition: Add Boc₂O solution in THF slowly. If using DMAP, add catalytic amount now.

-

Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor by HPLC/TLC for disappearance of amine.

-

Workup: Cool to RT. Concentrate to remove bulk THF. Dilute with EtOAc, wash with 1M citric acid (to remove DMAP/TEA), then brine.

-

Isolation: Dry over Na₂SO₄ and concentrate. The product usually solidifies or is a thick oil.

-

Checkpoint: Purity should be >95% before proceeding to lithiation. Impurities can quench the lithium reagent.

-

Phase 2: Cryogenic Formylation (The Critical Step)

Target: Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Safety Note: n-Butyllithium is pyrophoric.[2] All transfers must use cannula/Schlenk techniques or closed-loop pumping systems under Argon/Nitrogen.

Reagents:

-

N-Boc-8-bromo-THQ (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

DMF (Anhydrous, 3.0 equiv)

-

THF (Anhydrous, 10-15 vol)

Step-by-Step Protocol:

-

System Inertion: Flame-dry a 3-neck round bottom flask (or cryo-reactor) and flush with Argon for 15 minutes.

-

Substrate Loading: Dissolve N-Boc-8-bromo-THQ in anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath).

-

Note: Ensure internal temperature probe is submerged.

-

-

Lithium Exchange (The "Make or Break" Step):

-

Add n-BuLi dropwise via syringe pump or cannula.

-

Rate Limit: Adjust rate so internal temp never exceeds -70°C .

-

Observation: A color change (often to yellow/orange) indicates formation of the aryl-lithium species.

-

Aging: Stir at -78°C for 30–45 minutes. Do not extend beyond 1 hour to avoid Boc-migration.

-

-

Formylation:

-

Add anhydrous DMF dropwise.

-

Exotherm Warning: This step is exothermic. Maintain temp < -65°C.

-

Stir at -78°C for 30 minutes, then remove cooling bath and allow to warm to 0°C over 1 hour.

-

-

Quench:

-

At 0°C, quench with saturated aqueous NH₄Cl or 1M NaH₂PO₄.

-

Avoid strong acids (HCl) which will deprotect the Boc group immediately.

-

-

Workup:

-

Extract with EtOAc (3x).

-

Wash combined organics with water (2x) to remove residual DMF, then brine.

-

Dry (MgSO₄) and concentrate.

-

Phase 3: Purification and Analysis

Purification Strategy:

-

Flash Chromatography: Silica gel, eluting with Hexanes:EtOAc (90:10 to 80:20). The aldehyde is usually less polar than the alcohol byproduct but more polar than the bromo-starter.

-

Crystallization (Scale-up): Trituration with cold pentane or crystallization from Hexane/Et₂O is often possible for this scaffold.

Analytical Specifications:

| Test | Expected Result |

| Appearance | Yellow to off-white solid/oil |

| 1H NMR (CDCl3) | Distinct aldehyde singlet (-CHO) at ~10.2 ppm . Boc singlet at 1.5 ppm. |

| IR Spectroscopy | Two carbonyl stretches: Ester (Boc) ~1690 cm⁻¹ and Aldehyde ~1680-1700 cm⁻¹. |

| Mass Spec | [M+H]⁺ or [M+Na]⁺ corresponding to Formyl-product. Watch for [M-Boc] fragment. |

Troubleshooting Guide

| Problem | Root Cause | Solution |

| Low Yield / Recovered SM | Wet THF or DMF | Karl-Fischer titrate solvents. Re-dry DMF over molecular sieves. |

| Product is De-brominated (Des-bromo) | Proton source present | System leak or moisture in Argon line. The Li-species formed but was protonated instead of formylated. |

| Complex Mixture / "Boc-less" product | Temperature too high | Ensure -78°C is maintained. If temp spikes, the Li-species attacks the Boc carbamate. |

| Regioisomer Contamination | Used Direct Lithiation? | Ensure starting material is the 8-Bromo derivative, not the plain THQ. |

References

-

Regioselectivity of Lithiation in N-Boc-Tetrahydroquinolines

- Resek, J. E., & Beak, P. (1994). Complex-Induced Proximity Effects: Lithiation of N-Boc-Tetrahydroisoquinolines. This foundational work establishes that direct lithiation often targets the alpha-position (C2) rather than the ortho-position (C8) in similar systems.

-

Source:

-

Lithium-Halogen Exchange Protocols

- Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents: Bearing Electrophilic Groups.

-

Source:

-

Safety in Organolithium Scale-up

- Schwindt, M. A., et al. (2007). Safe Handling of Organolithium Reagents on Scale.

-

Source:

-

General Synthesis of Tetrahydroquinolines

- Katritzky, A. R., et al. (2010). Synthesis of 1,2,3,4-tetrahydroquinolines.

-

Source:

Sources

Application Note: In Vitro Cytotoxicity Profiling of Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate Analogues

Introduction & Scientific Rationale

The molecule Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate represents a "privileged scaffold" in medicinal chemistry. Its structure combines a lipophilic tetrahydroquinoline core with two critical reactive handles: a tert-butoxycarbonyl (Boc) protected amine and an 8-position formyl group (aldehyde).

In drug discovery, this intermediate is frequently derivatized via reductive amination or Friedländer condensation to generate libraries of 8-substituted tetrahydroquinolines . These analogues often exhibit potent anticancer activity by targeting mitochondrial bioenergetics, inducing Reactive Oxygen Species (ROS), or intercalating with DNA.[1]

Scope of this Guide: This application note provides a rigorous workflow for evaluating the cytotoxicity of libraries derived from this specific scaffold. It moves beyond generic protocols to address the specific physicochemical challenges of lipophilic, N-protected quinolines.

Compound Management & Preparation

Critical Causality: The N-Boc group and the dihydroquinoline core significantly increase lipophilicity (LogP > 3.5). Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives in optical assays (e.g., MTT).

Stock Solution Preparation

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Concentration: Prepare 10 mM or 20 mM master stocks.

-

Stability Warning: The 8-formyl group is susceptible to oxidation to carboxylic acid if exposed to air. Store stocks at -20°C under argon/nitrogen.

-

Acid Sensitivity: The N-Boc group is acid-labile. Ensure DMSO is not acidified. Avoid phosphate buffers during the initial dissolution.

Serial Dilution Strategy (The "Intermediate Plate" Method)

Directly pipetting high-concentration DMSO stock into cell culture media often causes "crashing out."

-

Step 1: Prepare 1000x stocks in a 96-well polypropylene V-bottom plate (DMSO only).

-

Step 2: Transfer to an "Intermediate Plate" containing culture media to create 2x working solutions (max 0.2% DMSO).

-

Step 3: Transfer from Intermediate Plate to Cell Plate.

Primary Screening: Metabolic Viability (MTT Assay)

Mechanism: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes. Since quinoline analogues often target mitochondria, this assay is a direct probe of the drug's primary mechanism of action.

Experimental Workflow

Reagents:

-

MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

-

Solubilization Buffer: DMSO or SDS-HCl.

Protocol:

-

Cell Seeding: Seed tumor cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 100 µL media.

-

Note: Low seeding density ensures cells remain in the log-growth phase during the 72h exposure.

-

-

Incubation: Allow attachment for 24 hours at 37°C/5% CO₂.

-

Treatment: Add 100 µL of 2x compound solution (from Section 2.2). Final DMSO concentration must be ≤0.1%.

-

Controls: Vehicle (0.1% DMSO), Positive Control (Doxorubicin, 1 µM), Blank (Media only).

-

-

Exposure: Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL MTT stock. Incubate 3–4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake at 150 rpm for 10 min.

-

Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & QC

Calculate % Viability:

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| High Background (Blank) | Phenol red interference or protein precipitation | Use phenol-red free media; ensure complete aspiration before DMSO addition. |

| High Variation (SD > 10%) | Pipetting error or edge effect | Use multi-channel pipettes; fill edge wells with PBS (do not use for data). |

| Precipitate in Wells | Compound insolubility | Check microscopy before MTT addition. If crystals exist, lower max concentration. |

Secondary Screening: Mechanism of Action (Flow Cytometry)

Hits from the MTT assay (IC₅₀ < 10 µM) must be validated to distinguish apoptosis (programmed death) from necrosis (toxicity). Quinoline analogues typically induce apoptosis via the intrinsic mitochondrial pathway.

Annexin V / Propidium Iodide (PI) Staining

-

Annexin V: Binds exposed Phosphatidylserine (early apoptosis).

-

PI: Stains DNA in membrane-compromised cells (late apoptosis/necrosis).

Protocol:

-

Treat cells (6-well plate) with IC₅₀ concentration for 24h.

-

Harvest cells (trypsinize gently) and wash with cold PBS.

-

Resuspend in 1X Binding Buffer at

cells/mL. -

Add 5 µL Annexin V-FITC and 5 µL PI.

-

Incubate 15 min at RT in dark.

-

Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm/575 nm).

Visualizations

Screening Workflow

This diagram illustrates the decision tree for evaluating the library.

Caption: Figure 1. Hierarchical screening workflow for quinoline-based libraries, prioritizing solubility management and mechanistic validation.

Hypothesized Mechanism of Action

Quinoline analogues often act as "redox cyclers." This diagram maps the cellular cascade.

Caption: Figure 2. Putative Mechanism of Action (MoA). Lipophilic quinolines accumulate in mitochondria, triggering ROS-mediated apoptotic cascades.

References

-

National Institutes of Health (NIH) / NCI. "In Vitro Cell Line Screening Project (IVCLSP) Methodology." National Cancer Institute. [Link]

-

Musiol, R., et al. "Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview." RSC Advances, 2025. [Link]

-

Balakin, K.V., et al. "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 2004. [Link]

-

Vaidya, A. "Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy." International Journal of Medical and Pharmaceutical Health Sciences, 2022. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility of Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the solubility of tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate in common organic solvents. As Senior Application Scientists, we have synthesized the following information to ensure scientific integrity and practical utility in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate in common organic solvents?

Q2: Which solvents are likely to be good choices for dissolving this compound?

A2: Based on its structure, good starting points for solubilization would be chlorinated solvents like dichloromethane (DCM) and chloroform, ethers like tetrahydrofuran (THF) and diethyl ether, and polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Less polar solvents like hexanes or toluene may be effective if the nonpolar characteristics dominate.

Q3: Is this compound expected to be soluble in protic solvents like alcohols?

A3: The compound may have limited to moderate solubility in alcohols like methanol and ethanol. The presence of the formyl and carbamate groups allows for some hydrogen bonding with the solvent, but the bulky, nonpolar tert-butyl group and the overall size of the molecule might hinder high solubility.[1][2]

Q4: How does temperature affect the solubility of this compound?

A4: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[3][4] If you encounter solubility issues, gentle heating can be an effective method to increase the amount of compound that dissolves. However, be mindful of the compound's stability at elevated temperatures.

Troubleshooting Guide

This section addresses common problems encountered during solubility experiments with tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate.

Q5: I've added the compound to the solvent, but it's not dissolving. What should I do?

A5:

-

Insufficient Solvent: You may not have added enough solvent for the amount of solute. Try adding more solvent in small increments.[5]

-

Sonication: Use an ultrasonic bath to provide energy to break the crystal lattice and promote dissolution.

-

Gentle Heating: As mentioned, carefully warming the mixture can increase solubility.[3]

-

Incorrect Solvent Choice: The solvent may not be appropriate for the compound. Refer to the expected solubility profile and consider trying a different solvent.

Q6: The compound dissolved initially but then precipitated out of solution. What could be the cause?

A6:

-

Supersaturation: The solution may have been supersaturated, especially if heat was used for dissolution and the solution was then cooled. The excess solute will precipitate out as the solution returns to a lower energy state.

-

Change in Polarity: If you are creating a mixed solvent system, the addition of a second solvent can alter the overall polarity, causing the compound to precipitate if its solubility is lower in the mixture.

-

Impurity Presence: The presence of impurities in either the solute or the solvent can affect solubility.[6]

Q7: I'm observing an oily film or cloudiness instead of a clear solution. What does this indicate?

A7: This often suggests that the compound is not fully soluble and may be forming a suspension or an emulsion. This can happen when the solute and solvent have significantly different polarities. Consider using a solvent with an intermediate polarity or a co-solvent system.

Experimental Protocol for Solubility Determination

This protocol provides a step-by-step method for determining the solubility of tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate in a given solvent.

Materials:

-

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

-

A range of organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetone, Ethanol, Toluene, Hexane)

-

Analytical balance

-

Vials or test tubes with caps

-

Magnetic stirrer and stir bars (optional)

-

Vortex mixer

-

Water bath or heating block (optional)

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) and place it into a clean, dry vial.[7]

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.

-

Agitation: Cap the vial and vortex or stir the mixture vigorously for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution for any undissolved solid.

-

Incremental Solvent Addition: If the solid has not fully dissolved, continue to add small, measured volumes of the solvent, with vigorous agitation after each addition, until the solid is completely dissolved.[5]

-

Equilibration: Allow the solution to stand at a constant temperature for a period to ensure it has reached equilibrium.

-

Data Recording: Record the total volume of solvent required to dissolve the initial mass of the compound.

-

Calculation: Calculate the solubility in terms of mg/mL or mol/L.

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining solubility.

Solubility Data Summary

Since no specific solubility data was found in the initial search, the following table is provided as a template for researchers to record their own experimental findings. The expected solubility trend is included as a guide.

| Solvent | Type | Expected Solubility | Experimental Solubility (mg/mL) | Notes |

| Dichloromethane (DCM) | Chlorinated | High | ||

| Tetrahydrofuran (THF) | Ether | High | ||

| Dimethylformamide (DMF) | Polar Aprotic | High | ||

| Acetone | Ketone | Moderate to High | ||

| Ethyl Acetate | Ester | Moderate | ||

| Ethanol | Protic (Alcohol) | Low to Moderate | ||

| Toluene | Aromatic | Low to Moderate | ||

| Hexane | Nonpolar | Low |

Troubleshooting Logic Diagram

Caption: Troubleshooting logic for solubility issues.

References

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 11, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved February 11, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry. Retrieved February 11, 2026, from [Link]

-

Troubleshooting Guide for Common Protein Solubility Issues. (2025, May 9). Patsnap Synapse. Retrieved February 11, 2026, from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com. Retrieved February 11, 2026, from [Link]

-